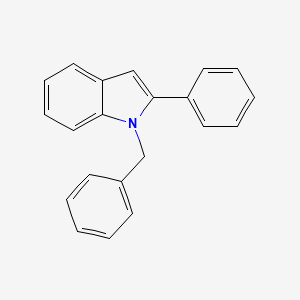

1-Benzyl-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-phenylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N/c1-3-9-17(10-4-1)16-22-20-14-8-7-13-19(20)15-21(22)18-11-5-2-6-12-18/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEREHKLCGIVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471845 | |

| Record name | 1-Benzyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52604-15-6 | |

| Record name | 1-Benzyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 2 Phenyl 1h Indole and Its Functionalized Analogs

De Novo Indole (B1671886) Ring Construction Strategies

The formation of the indole core is the most direct approach to synthesizing 1-benzyl-2-phenyl-1H-indole. These methods build the heterocyclic system from acyclic or simpler cyclic precursors.

Fischer Indole Synthesis Adaptations and Modifications

The Fischer indole synthesis, discovered in 1883, remains one of the most classic and widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgaalto.fi

For the specific synthesis of this compound, the required precursors are N-benzyl-N-phenylhydrazine and acetophenone. The general mechanism proceeds through several key steps:

Formation of the N-benzyl-N-phenylhydrazone from the reaction of N-benzyl-N-phenylhydrazine with acetophenone.

Isomerization of the hydrazone to its corresponding enamine tautomer. wikipedia.org

A thieme-connect.comthieme-connect.com-sigmatropic rearrangement (Claisen-type) of the protonated enamine, which is the core bond-forming step. wikipedia.org

Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.orgaalto.fi

The reaction is typically promoted by Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride. wikipedia.orggoogle.comijarsct.co.in While being a robust method, the classical Fischer synthesis often requires harsh conditions, including elevated temperatures and strong acids. organic-chemistry.org

Modifications have been developed to improve the scope and mildness of the reaction. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, supporting its role in the classical pathway. wikipedia.org Other variations focus on using solid acid catalysts like Amberlite IR 120 or employing microwave irradiation to accelerate the reaction and improve yields. nih.govresearchgate.net

Table 1: Representative Conditions for Fischer Indole Synthesis

| Precursors | Catalyst/Acid | Conditions | Product | Ref. |

|---|---|---|---|---|

| N-benzyl-N-phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | Heat | This compound | ijarsct.co.in |

| Phenylhydrazine, Acetophenone | Polyphosphoric Acid (PPA) | Heat | 2-Phenyl-1H-indole | scribd.com |

Palladium-Catalyzed Heteroannulation and Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for constructing indole rings, offering high efficiency and functional group tolerance under milder conditions compared to classical methods. nih.govmdpi.com

A highly effective palladium-catalyzed route to 2-substituted and 2,3-disubstituted indoles is the annulation of o-haloanilines with alkynes. nih.gov This method, often referred to as the Larock indole synthesis, involves a sequence of a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. nih.govnih.gov

The synthesis of this compound can be achieved by reacting an N-benzylated o-haloaniline (e.g., N-benzyl-2-bromoaniline or N-benzyl-2-iodoaniline) with phenylacetylene (B144264). nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine (B128534) (Et₃N). nih.gov This one-pot procedure provides a convenient route to the target compound in good yields. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Annulation for this compound Synthesis

| o-Haloaniline Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Ref. |

|---|---|---|---|---|---|---|

| N-benzyl-2-bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | 74% | nih.gov |

Palladium-catalyzed carbonylative cyclization introduces a carbonyl group into the final product by utilizing carbon monoxide (CO) as a C1 source. nih.govbeilstein-journals.org This strategy has been employed to synthesize various indole derivatives, particularly indole-3-carboxylates.

In a notable example, Shen and co-workers developed a selective synthesis for methyl 1-benzyl-1H-indole-3-carboxylates from N-substituted 2-alkynylanilines. nih.govbeilstein-journals.org The reaction proceeds via a palladium(II)-catalyzed cyclization-carbonylation process. rsc.org By carefully selecting the ligands and reaction conditions, the process can be controlled to yield either the indole-3-carboxylate (B1236618) or a symmetrical bis(indolyl)methanone. beilstein-journals.orgrsc.org For the synthesis of methyl 1-benzyl-1H-indole-3-carboxylates, the reaction is catalyzed by Pd(tfa)₂ in a DMSO/MeOH solvent mixture. beilstein-journals.orgrsc.org While this does not directly yield this compound, it represents a powerful method for creating functionalized analogs that can be further modified. More recent developments have utilized solid CO sources like benzene-1,3,5-triyl triformate (TFBen) to avoid handling gaseous carbon monoxide. researchgate.netrsc.org

Table 3: Palladium-Catalyzed Carbonylative Cyclization for Indole-3-Carboxylate Synthesis

| Substrate | Catalyst | Oxidant/CO Source | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| N-benzyl 2-alkynylaniline | Pd(tfa)₂ | p-Benzoquinone / CO | DMSO/MeOH | Methyl 1-benzyl-1H-indole-3-carboxylate | beilstein-journals.orgrsc.org |

Domino Synthesis Strategies for Poly-substituted Indoles

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer high efficiency and atom economy for the synthesis of complex molecules like polysubstituted indoles. nih.govorganic-chemistry.org

A [3+2] domino strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.comresearchgate.net This approach begins with the formation of an imine from an aldehyde (e.g., benzaldehyde) and a primary amine (e.g., benzylamine). researchgate.netresearchgate.net This imine then reacts with the anion of an activated phenylacetate (B1230308) derivative, such as methyl 2-(2-fluoro-5-nitrophenyl)acetate. researchgate.net The sequence involves the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) to close the ring. researchgate.net The resulting indoline (B122111) intermediate undergoes spontaneous air oxidation to afford the aromatic indole. researchgate.net This method has been successfully applied to synthesize methyl 1-benzyl-2-phenyl-5-cyano-1H-indole-3-carboxylate, a highly functionalized analog of the target compound. mdpi.comresearchgate.net

Other domino approaches include copper-catalyzed reactions of 2-haloanilines with 1,3-dicarbonyl compounds, which provide a general and regioselective route to polysubstituted indoles. organic-chemistry.orgthieme-connect.com

Table 4: Domino Synthesis of a Functionalized this compound Analog

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Ref. |

|---|

Post-Synthesis Modification and Derivatization Approaches

Once the this compound core is constructed, it can be further functionalized to generate a library of analogs. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. Furthermore, modern cross-coupling reactions allow for the direct functionalization of C-H bonds.

A common modification is the introduction of a formyl group at the C3 position via Vilsmeier-Haack formylation. This C3-formylated indole serves as a versatile intermediate. For example, it can be reacted with thiosemicarbazides to generate 1-benzyl-indole hybrid thiosemicarbazones. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for post-synthesis modification. C-H activation strategies can be employed to directly couple aryl or other groups to the indole scaffold, often at positions that are difficult to access through classical electrophilic substitution. For instance, post-synthetic modification of related bromo-indole derivatives has been achieved via Suzuki coupling with boronic acids, demonstrating a viable path for introducing further diversity. mdpi.com These methods provide a modular approach to derivatizing the core structure, enabling the exploration of structure-activity relationships for various applications.

N-Alkylation Strategies for Benzyl (B1604629) Incorporation

The introduction of a benzyl group at the N-1 position of the 2-phenyl-1H-indole core is a fundamental transformation for creating the target scaffold. Traditional methods often involve the deprotonation of the indole nitrogen followed by reaction with a benzyl halide. nih.govorgsyn.org A common approach utilizes a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the indolide anion, which then reacts with benzyl bromide. nih.gov While effective, this method can sometimes lead to the formation of 1,3-disubstituted indole byproducts. nih.gov An alternative classical procedure employs potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), which facilitates the reaction with benzyl bromide to yield 1-benzylindole in high yields. orgsyn.org

More recent and advanced strategies aim to overcome the use of strong stoichiometric bases and hazardous alkylating agents. google.com One such method involves the use of dibenzyl carbonate as the benzylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This approach offers milder reaction conditions and avoids the formation of halide waste.

Another synthetic paradigm involves constructing the indole ring with the N-benzyl group already installed. A palladium-catalyzed heteroannulation reaction between an N-benzyl-2-haloaniline and phenylacetylene provides a direct route to 1-benzyl-2-phenylindole. nih.gov This method, which can be performed at room temperature, demonstrates high efficiency and good yields. nih.gov

Table 1: Selected Methods for N-Benzylation of Indole Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | NaH | DMF / THF | Moderate | nih.gov |

| Benzyl bromide | KOH | DMSO | 85–89% | orgsyn.org |

| Dibenzyl carbonate | DABCO (catalytic) | - | ~Quantitative | google.com |

Functionalization at C-2 and C-3 Positions

The functionalization of the this compound scaffold at the C-2 and C-3 positions of the pyrrole (B145914) ring is essential for elaborating the core structure and exploring structure-activity relationships. The indole nucleus possesses inherent nucleophilicity, with the C-3 position being particularly reactive towards electrophiles. nih.govchemrxiv.org However, modern transition-metal-catalyzed cross-coupling and C-H activation techniques have enabled highly selective functionalization at both positions. mdpi.comresearchgate.net

A powerful strategy for introducing a variety of substituents at the C-3 position involves an initial iodination of the scaffold, followed by palladium-catalyzed cross-coupling reactions. mdpi.com For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile serves as a versatile intermediate for Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com These reactions allow for the introduction of alkynyl, aryl, stannyl, and vinyl groups, respectively, in excellent yields. mdpi.com The Sonogashira coupling with terminal alkynes proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com Similarly, Suzuki-Miyaura coupling with boronic acids and Heck coupling with olefins provide access to a diverse array of 3-substituted indoles. mdpi.com

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-functionalization step. Copper-mediated C-H arylation at the C-3 position of N-benzylindoles has been achieved using arylboronates, facilitated by a removable directing group at the C-2 position. lookchem.com Ruthenium catalysts have also been employed for the selective functionalization at C-2 in the presence of the highly reactive C-3 position. mdpi.com Furthermore, the N-benzyl protecting group can influence the reactivity at other sites; for example, it prevents the 3,2-carbonyl migration that can occur during C-4 arylation of N-unprotected 3-acetylindoles. acs.org

Table 2: C-3 Position Cross-Coupling Reactions of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Heck | Acrylonitrile | Pd(OAc)₂ / n-Bu₄NCl | 92% | mdpi.com |

| Heck | Styrene | Pd(OAc)₂ / n-Bu₄NCl | 88% | mdpi.com |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 95% | mdpi.com |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 94% | mdpi.com |

Multi-Component Reaction Pathways for Indole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov These reactions are prized for their operational simplicity and ability to rapidly generate molecular diversity. nih.gov The indole scaffold, including N-benzylated derivatives, is a common and versatile component in a wide range of MCRs. nih.govrug.nl

One notable example is the Ugi-azide reaction, an isocyanide-based MCR where an indole, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) can be combined to produce tetrazole-containing indole derivatives. nih.gov Another powerful approach involves tandem reactions. For instance, a three-component reaction can be designed where an indole undergoes C-3 alkylation with intermediates formed from other reactants, followed by an intramolecular cyclization to rapidly construct complex polycyclic systems. nih.gov

A copper-catalyzed three-component reaction of a 1-benzyl-indolin-2-one derivative, an aldehyde, and 2-methylindole (B41428) has been used to synthesize spiro[carbazole-2,3'-indolines]. beilstein-journals.org While not forming this compound directly, this demonstrates how the N-benzylated indole core can be a key building block in MCRs to generate highly complex, spirocyclic architectures. beilstein-journals.org Similarly, microwave-assisted three-component reactions have been developed to assemble novel azaheterocyclic hybrid scaffolds that incorporate a 1-benzyl-2-phenyl-benzimidazole moiety, showcasing the utility of MCRs in creating drug-like molecules. arkat-usa.org

Table 3: Example of a Multi-Component Reaction for Spirocarbazole Synthesis This table is interactive and can be sorted by clicking on the headers.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

|---|

Synthesis of Bisindole Structures and Complex Hybrid Compounds

Bisindoles, molecules containing two indole units, are prevalent in nature and exhibit a wide range of biological activities. nih.govmdpi.com A primary method for their synthesis is the electrophilic substitution reaction of two equivalents of an indole with an aldehyde or ketone, often in the presence of a catalyst. mdpi.com This reaction typically occurs at the nucleophilic C-3 position of the indole rings. For a substrate like this compound, this would involve condensation with an aldehyde to form a bis(1-benzyl-2-phenyl-1H-indol-3-yl)methane derivative. Various catalysts, including Bismuth(III) trifluoromethanesulfonate, can be used to promote this transformation efficiently. mdpi.comjocpr.com

Beyond simple bisindoles, the this compound scaffold can be incorporated into more complex hybrid compounds containing other heterocyclic rings. These hybrids are often designed to combine the pharmacological properties of different pharmacophores into a single molecule. A sequential one-pot, multi-step procedure has been developed for the synthesis of bis-indole-triazoles. buu.ac.th This strategy involves a Friedel-Crafts reaction, N-alkylation, azidation, and a final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. buu.ac.th

Another example involves the synthesis of complex hybrids containing indole, thiazolidinedione, and triazole moieties. researchgate.net The synthesis can begin with the N-benzylation of an appropriate indole-3-carbaldehyde, followed by a Knoevenagel condensation with a thiazolidinedione, and finally a click chemistry reaction to introduce the triazole ring. researchgate.net These modular strategies allow for the systematic construction of intricate molecular architectures based on the N-benzylated indole core.

Table 4: Synthesis of Complex Indole-Based Compounds This table is interactive and can be sorted by clicking on the headers.

| Starting Indole | Key Reagents | Product Type | Synthetic Strategy | Reference |

|---|---|---|---|---|

| N-Benzyl-3-(1H-indol-3-yl)propanamide | Benzaldehyde, Bismuth(III) trifluoromethanesulfonate | Bis-indole | Catalytic condensation | jocpr.com |

| Indole | Aldehyde, Propargyl bromide, Benzyl azide, CuI | Bis-indole-triazole | One-pot, 4-step sequential reaction | buu.ac.th |

High Resolution Spectroscopic and Structural Elucidation of 1 Benzyl 2 Phenyl 1h Indole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-benzyl-2-phenyl-1H-indole by providing information about the chemical environment of individual protons and carbons.

1H NMR Chemical Shift Analysis for Proton Environment and Conformational Preferences

The 1H NMR spectrum of this compound reveals distinct signals corresponding to the protons in different parts of the molecule. The aromatic protons of the indole (B1671886) ring and the phenyl and benzyl (B1604629) substituents typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The benzylic protons of the N-benzyl group are observed as a characteristic singlet around δ 5.3 ppm. rsc.org

For instance, in a study of 1-benzyl-1H-indole, the proton signals were observed at δ 7.71 (d, J = 7.7 Hz, 1H), 7.37 – 7.26 (m, 4H), 7.25 – 7.20 (m, 1H), 7.19 – 7.09 (m, 4H), and 6.61 (d, J = 3.0 Hz, 1H), with the benzylic protons at 5.31 (s, 2H). rsc.org The specific chemical shifts and coupling constants provide valuable information about the electronic environment and spatial arrangement of the protons. Conformational preferences, such as the relative orientation of the phenyl and benzyl groups, can influence the shielding and deshielding of nearby protons, leading to observable changes in their chemical shifts.

13C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation

13C NMR spectroscopy complements 1H NMR by providing a detailed map of the carbon framework. The carbon signals for this compound are spread over a wide chemical shift range. The carbons of the aromatic rings typically resonate between δ 110 and 142 ppm.

For a related compound, 1-benzyl-1H-indole, the 13C NMR signals were reported at δ 137.8, 136.6, 129.0, 128.5, 127.8, 127.0, 121.9, 121.2, 119.8, 109.9, 101.9, and 50.3 ppm. rsc.org The signal at 50.3 ppm corresponds to the benzylic carbon. The chemical shifts of the indole carbons, particularly C2 and C3, are sensitive to the nature of the substituents at the N1 and C2 positions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (1H-13C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments of the molecule. For example, it can show correlations between the benzylic protons and the carbons of the indole ring, confirming the N-benzyl substitution. nih.govresearchgate.netcolumbia.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, offers valuable information about the functional groups and conformational properties of this compound.

Characteristic Functional Group Vibrational Modes

The FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its various functional groups.

Aromatic C-H Stretching : These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching : Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the indole and phenyl rings.

C-N Stretching : The stretching vibration of the C-N bond in the indole ring can be observed, although its identification can sometimes be challenging due to overlap with other bands. researchgate.net

Out-of-plane C-H Bending : Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern on the aromatic rings.

For a similar indole derivative, characteristic IR bands were observed at 3451, 2925, 1618, 1485, 1469, 752, and 702 cm⁻¹. rsc.org

Conformational Effects on Vibrational Spectra

The vibrational spectra can also be sensitive to the conformational state of the molecule. The relative orientation of the benzyl and phenyl groups can influence the positions and intensities of certain vibrational modes. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different conformers and compare them with the experimental data. This comparison can help in identifying the most stable conformation of this compound in the solid state or in solution. Changes in the vibrational spectra upon changes in temperature or solvent can also provide insights into conformational dynamics.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of synthetic compounds like N-benzyl indole derivatives. rsc.org This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), allowing for the unequivocal verification of a molecule's chemical formula by comparing the experimentally measured mass with the theoretically calculated exact mass. For this compound, the molecular formula is C21H17N, with a calculated monoisotopic mass of 283.1361 Da. chemspider.comaksci.com In HRMS analyses of related N-benzyl indole compounds, the molecular ion is commonly observed as the protonated species, [M+H]⁺, and its measured mass is found to be precisely aligned with the calculated value. rsc.org For instance, HRMS analysis of 1-benzyl-2-(4-(4-ethynylphenyl)-2H-1,2,3-triazol-2-yl)-1H-indole yielded an [M+H]⁺ ion at m/z 375.1593, which corresponds closely to the calculated value of 375.1604 for its formula, C25H19N4. mdpi.com

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule, which provides valuable structural information. Studies on the fragmentation behavior of related N-benzyl heterocyclic systems, such as N-benzyl isatins, reveal characteristic fragmentation patterns. researchgate.net A primary and highly diagnostic fragmentation pathway involves the cleavage of the bond between the indole nitrogen and the benzylic methylene (B1212753) group. This cleavage generates a stable benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion, resulting in a prominent peak at an m/z of 91. researchgate.net The other part of the molecule, the 2-phenyl-1H-indole cation, would constitute the base peak or another significant fragment. This predictable fragmentation is crucial for identifying the N-benzyl indole scaffold in complex mixtures or during metabolite studies. scispace.com

| Parameter | Expected Value/Information | Reference |

|---|---|---|

| Molecular Formula | C21H17N | chemspider.comaksci.com |

| Calculated Monoisotopic Mass | 283.1361 Da | chemspider.com |

| Commonly Observed Ion | [M+H]⁺ | rsc.org |

| Primary Fragmentation | Loss of the benzyl group | researchgate.net |

| Characteristic Fragment Ion | Tropylium ion (m/z 91) | researchgate.net |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive insight into the three-dimensional structure of molecules in the solid state. Although a crystal structure for the specific title compound, this compound, is not publicly documented, extensive crystallographic data on its close derivatives allow for a detailed and accurate extrapolation of its structural features.

| Interaction Type | Description | Typical Distance (if applicable) | Reference |

|---|---|---|---|

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | H···Cg ≈ 2.84 Å | iucr.orgnih.gov |

| π–π Stacking | Attractive interaction between the π-systems of aromatic rings. | Centroid-Centroid ≈ 3.67 - 3.72 Å | aun.edu.egiucr.org |

| C-H···N | Weak hydrogen bond involving a nitrile nitrogen as an acceptor. | H···N ≈ 2.64 Å | nih.gov |

Crystallographic studies of related compounds consistently show that while the core indole ring system is nearly planar, the molecule as a whole is markedly non-planar due to the orientation of the substituent groups. iucr.orgiucr.org The planarity of the indole nucleus is a result of the sp² hybridization of its constituent atoms, including the nitrogen atom. iucr.org The most significant structural feature is the substantial twist between the plane of the indole ring and the planes of the benzyl and phenyl substituents. In a closely related derivative, diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate, the benzylphenyl ring is oriented at a dihedral angle of 76.69 (5)° with respect to the indole ring system. iucr.org In another example, 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole, the dihedral angle between the indole ring and the N-attached tolyl ring is 86.97 (8)°. nih.gov This perpendicular-like orientation is a recurring motif, minimizing steric hindrance between the bulky substituents.

| Compound Derivative | Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| Diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate | Indole ring vs. Benzylphenyl ring | 76.69 (5) | iucr.org |

| 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole | Indole ring vs. N-Tolyl ring | 86.97 (8) | nih.gov |

| 1-Benzyl-5-methylindoline-2,3-dione | Isatin moiety vs. Benzyl ring | 74.19 (12) | iucr.org |

The molecular conformation of this compound in the crystalline state is characterized by a twisted, non-planar geometry. The indole core maintains its planarity, but the N-benzyl and C2-phenyl groups are rotated significantly out of this plane, as indicated by large dihedral angles. nih.goviucr.org This twisted conformation is a result of steric repulsion between the ortho hydrogens of the substituent rings and the adjacent parts of the indole nucleus. The sum of the bond angles around the indole nitrogen atom (N1) approaches 360°, confirming its sp² hybridized state and its involvement in the aromatic system. iucr.org This inherent, sterically-driven conformation is a key determinant of the molecule's packing in the crystal and influences its physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to probe the electronic transitions within a molecule. For compounds like this compound, which possess an extended system of conjugated π-electrons spanning the indole nucleus and the attached phenyl rings, UV-Vis spectroscopy reveals characteristic absorption bands. The analysis of indole derivatives is typically performed at room temperature using quartz cuvettes, with the compound dissolved in a suitable organic solvent such as acetonitrile. rsc.org The spectra are generally recorded across a range of approximately 210 to 530 nm to capture the relevant π → π* transitions. rsc.org The absorption maxima (λmax) and their corresponding molar absorptivities (ε) are indicative of the specific electronic transitions occurring within the chromophore. The extended conjugation afforded by the benzyl and phenyl substituents on the indole core is expected to result in bathochromic shifts (a shift to longer wavelengths) compared to the parent indole, reflecting a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Spectrophotometer | Dual-beam UV-Vis spectrophotometer (e.g., Cary 5000) | rsc.orgbeilstein-journals.org |

| Solvent | Acetonitrile (MeCN) or other UV-transparent solvent | rsc.org |

| Wavelength Range | 210 - 530 nm | rsc.org |

| Cuvette | 10 mm path-length quartz cuvette | rsc.orgbeilstein-journals.org |

| Temperature | Room temperature (e.g., 25 °C) | rsc.org |

Computational Chemistry and Theoretical Characterization of 1 Benzyl 2 Phenyl 1h Indole

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in elucidating the fundamental characteristics of molecular systems. For 1-Benzyl-2-phenyl-1H-indole, these studies typically employ hybrid functionals like B3LYP combined with a suitable basis set, such as 6-31G**, to model its behavior accurately. biointerfaceresearch.com

| Parameter | Calculated Value (Å) | Reference Compound |

|---|---|---|

| C1-N32 Bond Length | 1.391 | 1-benzyl-2-phenyl-1H-benzimidazole biointerfaceresearch.com |

| C10-N33 Bond Length | 1.4809 | 1-benzyl-2-phenyl-1H-benzimidazole researchgate.net |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. aun.edu.egmalayajournal.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. niscpr.res.in

For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole and phenyl rings, while the LUMO distribution can vary. In a study of related benzimidazole (B57391) derivatives, the HOMO-LUMO gaps were calculated to be in a range that influences their potential as nonlinear optical materials. biointerfaceresearch.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Indole Derivative Note: This data is for (2-phenyl-1H-indol-1-yl)acetic acid and serves as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 4.3 |

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the FMOs and provide a quantitative measure of a molecule's reactivity. malayajournal.orgresearchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net

Chemical Hardness (η) and Softness (S) describe the resistance of a molecule to change its electron distribution. A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a "hard" molecule has a large gap and is less reactive. malayajournal.org

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, these descriptors were calculated to predict their electron-donating or accepting capabilities. biointerfaceresearch.comresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for 1-benzyl-2-phenyl-1H-benzimidazole Analogs Note: This table illustrates the types of data generated for similar compounds.

| Compound | Chemical Hardness (μ) (eV) | Electrophilicity (ω) (eV) | Electron Donating Power (ω-) (eV) | Electron Accepting Power (ω+) (eV) |

|---|---|---|---|---|

| Analog A1 | - | - | 4.71 biointerfaceresearch.comresearchgate.net | 1.18 biointerfaceresearch.comresearchgate.net |

| Analog A2 | - | - | 5.675 biointerfaceresearch.comresearchgate.net | 1.766 biointerfaceresearch.comresearchgate.net |

| Analog A3 | - | - | 4.785 biointerfaceresearch.comresearchgate.net | 1.210 biointerfaceresearch.comresearchgate.net |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. malayajournal.org In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. niscpr.res.in

For indole derivatives, the negative potential is often concentrated around the nitrogen atom and certain regions of the aromatic rings, while the hydrogen atoms exhibit positive potential. This information is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides detailed insight into the delocalization of electron density, which is a key factor in the stability of conjugated molecules. nih.gov This method examines interactions between filled and vacant orbitals, quantifying the stabilization energy associated with hyperconjugative interactions. nih.gov In molecules with extensive π-systems like this compound, NBO analysis can confirm the stability arising from charge delocalization across the aromatic rings. nih.govbohrium.com

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in non-linear optics (NLO). nih.gov DFT calculations can predict the first hyperpolarizability (β) of a molecule. A high β value, often associated with a small HOMO-LUMO gap and significant intramolecular charge transfer, suggests potential for NLO applications. acs.org Studies on similar imidazole (B134444) derivatives have shown that they can possess significant NLO properties, with hyperpolarizability values greater than that of the standard reference material, urea. biointerfaceresearch.comresearchgate.net The presence of electron-donating and accepting groups connected by a π-conjugated system, as is the case in this compound, is a common feature of NLO-active molecules. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of a molecule over time, providing a detailed picture of its flexibility, stability, and intermolecular interactions. For this compound, MD simulations can elucidate the dynamic behavior of the benzyl (B1604629) and phenyl substituents relative to the central indole core.

A typical MD simulation involves placing the molecule in a simulated solvent box (e.g., water) and calculating the forces acting on each atom using a classical force field (e.g., AMBER, OPLS-AA). nih.govmdpi.com By integrating Newton's equations of motion, the trajectory of each atom is tracked over a set period, often on the scale of nanoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory reveals critical information about the molecule's stability. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is not undergoing major structural changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. For this compound, higher RMSF values in the benzyl and phenyl rings would indicate greater flexibility in these regions compared to the more rigid indole scaffold. nih.gov

Potential Energy: Monitoring the potential energy of the system over the simulation time helps confirm that the simulation has reached a stable state. nih.gov

Dihedral Angle Analysis: By plotting the distribution of key dihedral angles, the most populated (and thus energetically favorable) rotational states of the benzyl and phenyl groups can be identified. nih.gov

Studies on structurally similar compounds, such as other substituted indoles or molecules with phenyl and benzyl groups, show that steric hindrance and non-covalent interactions (like π-π stacking between the aromatic rings) play a crucial role in determining the preferred conformation. nih.govnih.gov For this compound, MD simulations would likely reveal a limited set of preferred orientations where steric clash is minimized and stabilizing intramolecular interactions are maximized. The heterocyclic ring of the indole core is expected to adopt a stable, near-planar conformation, with the majority of the dynamic motion occurring in the two substituents. nih.gov

Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound This table illustrates the type of data an MD simulation would generate for the dominant conformers, highlighting the key dihedral angles and their relative energies.

| Conformer | Dihedral Angle τ1 (C8a-N1-Cα-Cβ) | Dihedral Angle τ2 (N1-C2-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

| A | 65° | 45° | 0.00 | 60 |

| B | -70° | 45° | 0.85 | 25 |

| C | 65° | -50° | 1.20 | 15 |

Note: Dihedral angles define the rotation of the benzyl (τ1) and phenyl (τ2) groups. Relative energies are calculated with respect to the most stable conformer (A). Data is illustrative.

Quantum Chemical Calculations for Energetic Profiles and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure, stability, and reactivity of molecules with high accuracy. researchgate.netniscpr.res.in For this compound, DFT methods can be used to calculate its optimized geometry, electronic properties, and the energetic profiles of potential chemical reactions.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or cc-pVTZ, can predict a variety of molecular properties. researchgate.netresearchgate.netresearchgate.net These calculations can validate experimental findings from techniques like FT-IR and NMR spectroscopy by simulating the vibrational frequencies and chemical shifts. researchgate.netmdpi.com

A key application of quantum chemistry is the exploration of reaction pathways. For instance, the synthesis of the this compound scaffold, perhaps via a Fischer or Bischler-type synthesis, can be modeled to understand its mechanism. jksus.org By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed reaction energy profile can be constructed. open.ac.uk

The process involves:

Geometry Optimization: The three-dimensional structure of each species along the proposed reaction pathway is optimized to find its lowest energy state.

Transition State Searching: Sophisticated algorithms are used to locate the transition state, which represents the highest energy point along the reaction coordinate. This is confirmed by frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. open.ac.uk

For this compound, such calculations could predict its reactivity in, for example, electrophilic aromatic substitution. The calculations would reveal which positions on the indole or phenyl rings are most susceptible to attack by an electrophile, based on the calculated charge distributions and the stability of the resulting intermediates (sigma complexes).

Table 2: Representative DFT Data for a Hypothetical Reaction Step: Electrophilic Bromination at C3 This table shows example energy values for a reaction pathway, illustrating how quantum calculations can quantify reaction thermodynamics and kinetics.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Energy (kcal/mol) |

| Reactants (Indole + Br₂) | -3541.125 | -3541.015 | 0.0 |

| Transition State (TS) | -3541.098 | -3540.990 | +15.7 (ΔG‡) |

| Intermediate (Sigma Complex) | -3541.119 | -3541.010 | +3.1 |

| Products (3-Bromo-indole + HBr) | -3541.150 | -3541.045 | -18.8 (ΔG_rxn) |

Note: Energy values are hypothetical and for illustrative purposes. 1 Hartree ≈ 627.5 kcal/mol.

In Silico Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used in drug discovery to correlate the structural features of a series of compounds with their biological activity. nih.govrsc.org For this compound, if it were identified as a scaffold for a particular biological target, computational SAR studies would be invaluable for optimizing its activity.

The process begins by creating a virtual library of analogues based on the this compound core. Modifications would be systematically made to the benzyl and phenyl rings (e.g., adding electron-donating or electron-withdrawing groups at different positions) and potentially to the indole ring itself.

For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecule, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity. researchgate.net

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft parameters), which describe the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Once the descriptors and experimental activity data (e.g., IC₅₀ values) are available for a training set of compounds, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. This results in a Quantitative Structure-Activity Relationship (QSAR) equation. rsc.org

A hypothetical QSAR equation for a series of this compound derivatives might look like: log(1/IC₅₀) = c₀ + c₁(logP) - c₂(LUMO) + c₃*(MR_para)

This equation would suggest that biological activity increases with hydrophobicity (logP) and the molecular refractivity (a measure of volume) of a para-substituent, but decreases as the energy of the LUMO (related to electron-accepting ability) gets lower. Such a model, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. rsc.orgnih.gov

Table 3: Example Molecular Descriptors for a Computational SAR Study This table provides examples of descriptors that would be calculated for a QSAR model of this compound analogues.

| Analogue (Substitution on Phenyl Ring) | logP | LUMO Energy (eV) | Molar Refractivity (cm³/mol) | Predicted log(1/IC₅₀) |

| Parent (H) | 5.8 | -0.95 | 92.5 | 5.1 |

| 4'-Chloro (Cl) | 6.5 | -1.15 | 97.5 | 5.6 |

| 4'-Methoxy (OCH₃) | 5.7 | -0.88 | 99.7 | 5.4 |

| 4'-Nitro (NO₂) | 5.9 | -1.80 | 99.2 | 4.9 |

Note: All values are hypothetical, calculated for the purpose of illustrating the components of a QSAR study.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 1 Benzyl 2 Phenyl 1h Indole

Reaction Mechanism Elucidation for Synthetic Pathways (e.g., Pd-catalyzed reactions)

The synthesis of 2-substituted indoles, including 1-benzyl-2-phenyl-1H-indole, is often achieved through palladium-catalyzed reactions that offer mild and efficient pathways. One prominent method involves the heteroannulation of N-benzyl-2-haloaniline derivatives with phenylacetylene (B144264) in a one-pot reaction catalyzed by Pd(PPh₃)₂Cl₂. nih.gov

The proposed mechanism for this transformation involves a two-step process:

Sonogashira Coupling: The catalytic cycle begins with a standard Sonogashira cross-coupling reaction between the N-benzyl-2-haloaniline and phenylacetylene. This step forms a 2-alkynyl-N-benzylaniline intermediate.

Intramolecular Cyclization: The intermediate then undergoes a palladium(II)-catalyzed intramolecular cyclization. The nucleophilic nitrogen of the aniline (B41778) moiety attacks the triple bond, leading to the formation of the indole (B1671886) ring, followed by proton abstraction to yield the final this compound product. nih.gov

This palladium-catalyzed domino reaction provides a convenient route to the target compound with good yields. nih.govmdpi.com The reaction is sensitive to the nature of the starting materials; for instance, using aliphatic alkynes like 1-heptyne (B1330384) instead of phenylacetylene requires more forcing conditions to achieve the desired product. nih.gov

| Component Type | Specific Compound/Reagent | Role in Reaction |

|---|---|---|

| Starting Material 1 | N-benzyl-2-bromoaniline or N-benzyl-2-iodoaniline | Indole ring precursor (N and benzene (B151609) moiety) |

| Starting Material 2 | Phenylacetylene | Source of the C2-phenyl group and adjacent carbon |

| Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyzes both Sonogashira coupling and cyclization |

| Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst for the Sonogashira coupling step |

| Base | Triethylamine (B128534) (Et₃N) | Acid scavenger |

| Solvent | Dimethylformamide (DMF) | Reaction medium |

Understanding Regioselectivity and Stereoselectivity in Derivatization

The derivatization of the this compound scaffold is governed by the inherent reactivity of the indole nucleus, which can be further modulated by catalysts and directing groups. The C3 position is the most common site for electrophilic substitution and palladium-catalyzed functionalization due to the electronic properties of the indole ring.

Regioselectivity: In palladium-catalyzed reactions, the functionalization of indoles can be directed to specific positions. For instance, the C3-benzylation of indoles proceeds with high regioselectivity, yielding the C3-substituted product without forming the N-benzyl isomer. nih.gov This selectivity is attributed to the highly polarizable π-benzyl-palladium intermediate, which preferentially reacts at the carbon of the ambident indole anion. nih.gov

The regioselectivity between the C2 and C3 positions can be controlled by the choice of a directing group on the indole nitrogen.

An N-benzyl group, as in the target molecule, typically directs functionalization to the C3 position. beilstein-journals.org

In contrast, a directing group like N-(2-pyridylmethyl) can force C-H activation and subsequent functionalization to occur selectively at the C2 position through coordination with the palladium catalyst. beilstein-journals.org

Heck and Sonogashira cross-coupling reactions on 1-benzyl-3-iodo-1H-indole derivatives further demonstrate the feasibility of selective derivatization at the C3 position. nih.gov

Stereoselectivity: While many derivatization reactions of this compound result in achiral products, stereoselectivity becomes a critical factor when new chiral centers are formed. In rhodium-catalyzed C-H insertion reactions of related indole-containing substrates, high diastereoselectivity (dr) and enantioselectivity (er) can be achieved through the use of chiral catalysts. acs.org Although not specific to palladium catalysis on this compound, these studies highlight that the choice of metal and chiral ligand is paramount for controlling stereochemical outcomes in the functionalization of complex heterocyclic systems.

Intermediates and Transition States in Chemical Reactions

The elucidation of reaction mechanisms relies heavily on identifying the transient species involved, such as intermediates and transition states. In the context of palladium-catalyzed reactions of indoles, several key intermediates have been proposed based on mechanistic studies.

π-Benzyl-Palladium Intermediate: In the C3-benzylation of indoles, a crucial proposed intermediate is the π-benzyl-Pd complex. This species is formed from the oxidative addition of a benzyl (B1604629) carbonate to a Pd(0) complex and acts as the electrophile that is attacked by the nucleophilic indole. nih.gov

(η³-benzyl)palladium(II) Complex: For C-H activation reactions at the C3-position of indole, an (η³-benzyl)palladium(II) complex has been identified as a key intermediate. This complex is formed from the oxidative addition of benzyl alcohol to a Pd(0) species. The resulting Pd(II) complex then activates the C3-H bond, leading to substitution. mdpi.com

σ-Alkyl Complex: In palladium-catalyzed alkenylation reactions, the mechanism is thought to involve the generation of a σ-alkyl complex (I) as the rate-determining step. This intermediate subsequently converts to the final alkenylindole product via a syn-β-hydride elimination process. beilstein-journals.org

While detailed computational studies on the transition states for reactions of this compound are not extensively documented in the provided context, the proposed intermediates form the basis for understanding the reaction pathways and energy profiles.

Reactivity Profiling in Various Chemical Environments

The reactivity of this compound is influenced by the specific chemical environment, including the choice of solvent, catalyst, base, and additives. The indole ring itself is susceptible to electrophilic substitution, but the conditions of modern catalytic chemistry allow for a much broader range of transformations.

Systematic screening of reaction parameters is often necessary to optimize outcomes for palladium-catalyzed reactions. Factors that significantly influence reactivity include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(dbpf)Cl₂) and the associated ligands (e.g., DPEphos) is critical. Ligands can affect the stability and reactivity of the catalytic species, influencing reaction rates and yields. nih.govorganic-chemistry.org

Solvent: Solvents like dimethylformamide (DMF) are often optimal for these types of cross-coupling reactions. nih.govorganic-chemistry.org

Base: The choice of base (e.g., triethylamine, N-methyldicyclohexylamine) is crucial for neutralizing acids generated during the reaction and, in some cases, for generating the active nucleophile. nih.govorganic-chemistry.org

Additives: Additives such as tetrabutylammonium (B224687) chloride (TBAC) can act as phase-transfer agents or ligand modifiers, significantly improving reaction efficiency and yield. organic-chemistry.org

The interplay of these factors determines the success of a given transformation, and their optimization is a key aspect of profiling the compound's chemical reactivity.

| Parameter | Variation | Observed Effect | Reference |

|---|---|---|---|

| Catalyst Ligand | Use of large bite-angle ligands (e.g., DPEphos) | Effective for challenging benzylation reactions. nih.gov | nih.gov |

| Directing Group | N-benzyl vs. N-(2-pyridylmethyl) | Switches regioselectivity from C3 to C2. beilstein-journals.org | beilstein-journals.org |

| Solvent | Screening of various solvents (e.g., DMF) | DMF identified as optimal for certain Heck reactions. organic-chemistry.org | organic-chemistry.org |

| Additive | Addition of tetrabutylammonium chloride (TBAC) | Improved efficiency and yield in Heck reactions. organic-chemistry.org | organic-chemistry.org |

Advanced Research Applications and Mechanistic Studies of 1 Benzyl 2 Phenyl 1h Indole Scaffolds

Applications in Material Science and Optoelectronics

The conjugated system of the indole (B1671886) ring, combined with the appended phenyl and benzyl (B1604629) groups, imparts valuable photophysical properties to the 1-benzyl-2-phenyl-1H-indole core, making it a target for research in optoelectronic materials.

The indole scaffold is a key component in the design of fluorescent molecules. mdpi.com Derivatives of this compound have been investigated as emitters for various lighting and display technologies. For instance, a new class of blue-emitting fluorophores, N2-Indolyl-1,2,3-triazoles (NITs), has been synthesized using indole derivatives. nih.gov One such compound, 1-benzyl-2-(4-phenyl-2H-1,2,3-triazol-2-yl)-1H-indole, is part of a series that exhibits maximum emission wavelengths (λmax) in the blue region of the spectrum, ranging from 420 to 480 nm. nih.gov These materials are of interest due to the general difficulty in obtaining stable and efficient blue-emissive fluorophores, a challenge attributed to the large energy gaps between their highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). nih.gov The development of indole-based emitters, such as those derived from benzoindoles, is a promising strategy for creating deep blue fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org

The luminescent properties of indole derivatives make them suitable candidates for integration into organic electronic devices. nih.gov Electronically conducting polymers (ECPs) are a class of materials that combine the electrical properties of metals or semiconductors with the mechanical characteristics of conventional polymers. researchgate.net While specific studies detailing the integration of this compound into conducting polymers are not widely documented, the established use of various indole derivatives as fluorescent materials in OLEDs suggests their potential in this area. rsc.orgnih.gov The fundamental operation of many organic electronic devices relies on the efficient transport of both ionic and electronic charges in conjugated polymer systems, a field where novel molecular building blocks are continuously explored. rsc.org

Mechanistic Exploration of Biological Target Interactions (Emphasis on Structure-Activity Relationships and Binding Mechanisms)

The this compound scaffold has been explored as a foundation for designing enzyme inhibitors, with research focusing on understanding the molecular interactions that govern their potency and selectivity.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat skin hyperpigmentation disorders. nih.gov A series of novel N-benzyl indole-based thiosemicarbazones has been synthesized and evaluated for their inhibitory potential against tyrosinase. nih.govresearchgate.net These compounds demonstrated moderate to very good inhibition, with IC₅₀ values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govresearchgate.net

Structure-activity relationship (SAR) analysis of these derivatives revealed several key determinants for inhibitory potency. nih.gov It was observed that substitutions at the para (4-position) of the benzyl or phenyl rings of the thiosemicarbazone moiety resulted in better inhibitory potential. nih.govresearchgate.net For example, compound 5k , which features a 4-methyl benzyl substitution, was the most potent inhibitor in the series. nih.gov In contrast, increasing the electronegativity of substituents was found to decrease inhibitory potential. nih.gov Kinetic studies performed on the most potent compound, 5k , identified it as a competitive inhibitor of tyrosinase, indicating that it binds to the active site of the enzyme. researchgate.net

| Compound | Substitution on Benzyl/Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 5k | 4-Methyl Benzyl | 12.40 ± 0.26 |

| 5d | 4-Fluoro Phenyl | 17.10 ± 0.28 |

| 5j | 4-Bromo Phenyl | 18.30 ± 0.41 |

| 5e | 4-Chloro Benzyl | Moderately Lower Activity than 5k |

| 5i | Unsubstituted Benzyl | Lower Activity than 5k and 5e |

| 5m | 3,5-Dimethyl | 47.24 ± 1.27 |

Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. nih.govmdpi.com Selective inhibition of COX-2 is desirable as it is primarily involved in inflammation, while COX-1 has physiological "housekeeping" roles. mdpi.com The structural basis for the selective inhibition of COX-2 lies in key differences in the active sites of the two isoforms. nih.gov The active site of COX-2 is larger due to the presence of a smaller valine residue (Val523) instead of a bulkier isoleucine (Ile523) found in COX-1, creating an accessible secondary pocket. nih.govmdpi.com

While direct studies on this compound as a COX inhibitor are limited, its structural features can be analyzed in the context of known inhibitor binding modes. Potent COX inhibitors often form crucial interactions with key residues in the active site. For selective COX-2 inhibitors, the sulfonamide or methylsulfonyl groups of drugs like celecoxib (B62257) and SC-558 interact with Arg513 and His90 at the entrance of the selectivity pocket. nih.gov The hydrophobic phenyl and benzyl groups of the this compound scaffold could favorably occupy hydrophobic regions within the COX active site, such as those defined by residues like Leu384, Phe518, Tyr385, and Trp387. nih.govekb.eg Furthermore, interactions with key residues like Arg120 and Tyr355 are critical for the binding of many NSAIDs. mdpi.comekb.eg The indole scaffold provides a framework that could be functionalized to optimize these interactions and potentially achieve selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibitory Mechanisms and Selectivity

Research into derivatives of the 1-benzyl-1H-indole scaffold has revealed significant potential for acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease. While direct studies on this compound are limited, research on structurally related 1-benzyl-2-indolinones provides valuable insights into the inhibitory mechanisms. The introduction of a benzyl group at the 1-position of the indole ring has been shown to markedly enhance both the potency and selectivity of AChE inhibition. nih.govnih.gov

A series of synthesized 1-benzyl-2-indolinones demonstrated significantly lower inhibition constants (Ki) and higher selectivity indices (SI) for AChE over butyrylcholinesterase (BuChE) when compared to the standard drug, donepezil. nih.govnih.gov For instance, certain derivatives exhibited Ki values as low as 0.21 μM and selectivity indices greater than 27, representing a notable improvement over donepezil's Ki of 0.41 μM and SI of 2.12. nih.govnih.gov

Molecular dynamics simulations suggest that these compounds may not bind to the catalytic active site of AChE, but rather to an allosteric binding pocket. nih.govnih.gov This allosteric interaction is a key aspect of their mechanism, differentiating them from many traditional AChE inhibitors. The benzyl substitution plays a crucial role in optimizing the interaction with this allosteric site, thereby increasing the inhibitory effect and selectivity. nih.govnih.gov Further investigations into N-benzyl and O-benzyl derivatives of other alkaloid scaffolds have also highlighted the importance of π-π stacking interactions within the ligand-binding pocket of AChE, which may contribute to a non-competitive inhibition mechanism. frontiersin.org

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1-Benzyl-2-indolinone Derivatives

| Compound | Inhibition Constant (Ki) for AChE (μM) | Selectivity Index (SI) vs. BuChE |

| Derivative 6h | 0.22 | 26.22 |

| Derivative 6i | 0.24 | 25.83 |

| Derivative 6k | 0.22 | 28.31 |

| Derivative 6n | 0.21 | 27.14 |

| Donepezil (Reference) | 0.41 | 2.12 |

Data sourced from studies on 1-benzyl-2-indolinones, structurally related to the this compound scaffold. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Ligand Binding

Dopamine (B1211576) D2 Receptor Ligand Binding Affinities

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of receptors, including dopamine D2 receptors. nih.gov Structure-activity relationship (SAR) studies on various indole-containing compounds have demonstrated their high affinity for D2 receptors. nih.gov While specific binding data for this compound is not extensively detailed, research on related phenyl-indole classes of compounds shows they exhibit high affinity for both dopamine D1 and D2 receptors. nih.gov

Conformational analysis and molecular modeling have been employed to rationalize the binding affinities of these compounds. nih.gov These studies suggest that despite geometric and conformational differences, indole-based ligands can be well-accommodated within the D2 receptor interaction model. nih.gov The model indicates that the receptor is not highly sensitive to the orientation of a p-fluorophenyl ring, a common substituent in D2 receptor ligands. nih.gov

Bcl-2/Mcl-1 Protein Interaction Modulation

The B-cell lymphoma 2 (Bcl-2) family of proteins, particularly the anti-apoptotic members Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), are critical regulators of apoptosis and are considered important targets in cancer therapy. nih.govnih.gov The indole scaffold has emerged as a promising framework for the development of inhibitors targeting these proteins.

Studies on a series of 1-phenyl-1H-indole derivatives have identified them as a new class of dual Bcl-2/Mcl-1 inhibitors. nih.gov These compounds have shown potent inhibitory activities in binding assays for both Bcl-2 and Mcl-1, without significant binding to the related anti-apoptotic protein Bcl-xL. nih.gov The preliminary structure-activity relationship (SAR) for this indole scaffold indicates that various substitutions on the phenyl ring at the 1-position can modulate the binding affinity and anti-proliferative activity. nih.govnih.gov

Docking studies have provided insights into the binding modes of these indole derivatives within the active sites of Bcl-2 and Mcl-1 proteins. researchgate.net These computational models help to understand the key interactions between the compound and the protein, guiding the design of more potent and selective inhibitors. The development of dual inhibitors is of particular interest as the upregulation of Mcl-1 is a known mechanism of resistance to selective Bcl-2 inhibitors. researchgate.net

HIV-1 Fusion Inhibition Mechanisms Targeting Glycoprotein (B1211001) 41

The this compound scaffold is related to a class of indole compounds that have been identified as potent inhibitors of HIV-1 entry. These small molecules target the viral envelope glycoprotein 41 (gp41), which is essential for the fusion of the viral and cellular membranes. The mechanism of action involves binding to a conserved hydrophobic pocket on the central trimeric coiled-coil of gp41. This interaction prevents the conformational changes necessary for membrane fusion.

Structure-based drug design has led to the development of indole derivatives with sub-micromolar inhibitory concentrations in both cell-cell fusion and viral replication assays. A strong correlation has been observed between the experimental binding affinities of these compounds for the gp41 hydrophobic pocket and their fusion inhibitory activity. Docking studies have revealed a common binding mode for this series of inhibitors, where the flexible molecules adapt to the contours of the binding pocket. The most active compounds are able to mimic the hydrophobic contacts of D-peptide inhibitors, which are known to target this site. This confirms the gp41 hydrophobic pocket as a valid and promising target for small molecule HIV-1 fusion inhibitors.

Insights into Antimicrobial Action Mechanisms (e.g., bacterial susceptibility, inhibition of microbial growth pathways)

Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated notable antimicrobial properties. ijpsonline.com Studies have shown that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria. ijpsonline.com In comparative studies, indole derivatives have often shown better antibacterial activity than their benzimidazole (B57391) counterparts. ijpsonline.com

The mechanism of action for some synthetic indole derivatives has been elucidated, revealing that they can inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. This inhibition leads to a disruption of the bacterial membrane potential. Furthermore, these compounds can interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. The inhibition of this pathway results in the release of reactive oxygen species, ultimately leading to pathogen destruction by phagocytic cells.

It has been observed that Gram-negative bacteria may be more susceptible to certain 2-phenyl-1H-indole derivatives than Gram-positive bacteria. ijpsonline.com However, the outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, can also act as a barrier, hindering the entry of some compounds and thus reducing their efficacy. Structure-activity relationship studies on benzyl and phenyl guanidine (B92328) derivatives, which can be considered related structures, have identified compounds with potent inhibitory activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentration (MIC) values in the low µg/mL range. nih.govnih.govmdpi.com

Table 2: Antimicrobial Activity of Selected 2-Phenyl-1H-indole Derivatives

| Bacterial Strain | Activity |

| Pseudomonas sp. (Gram-negative) | Active |

| Enterobacter sp. (Gram-negative) | Active |

| Bacillus sp. (Gram-positive) | Active |

Data based on in vitro screening of 2-phenyl-1H-indole derivatives. ijpsonline.com

Antioxidant Mechanisms and Radical Scavenging Pathways

The 2-phenyl-1H-indole core is associated with significant antioxidant and radical scavenging properties. ijpsonline.comomicsonline.org The indole moiety itself is known for its ability to scavenge free radicals. omicsonline.org The antioxidant mechanism of these compounds is primarily attributed to their ability to donate electrons to free radicals, thereby neutralizing them. ijpsonline.com

The antioxidant capacity of substituted 2-phenyl-1H-indoles has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and superoxide (B77818) radical scavenging assays. ijpsonline.comnih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the phenyl ring play a crucial role in the antioxidant activity. Compounds with electron-donating substituents have been found to be more effective antioxidants. ijpsonline.com This is because electron-donating groups can increase the stabilization of the radical formed after electron donation, making the parent molecule a better radical scavenger. ijpsonline.com

For example, 2-(4-aminophenyl)indoles have shown potent antioxidant activity, comparable to the reference standard melatonin, in both DPPH and superoxide radical scavenging assays. nih.gov The radical scavenging pathway involves the transfer of a hydrogen atom from the indole nitrogen or a hydroxyl group (if present) to the free radical, thus breaking the radical chain reaction. The resulting indole radical is stabilized by resonance. The total antioxidant capacity of these compounds has also been assessed by the phosphomolybdenum reduction method, which measures the reduction of Mo(VI) to Mo(V). ijpsonline.com

Table 3: Radical Scavenging Activity of a 2-(4-Aminophenyl)-1H-indole Derivative

| Assay | Inhibition (%) at 1mM |

| DPPH Radical Scavenging | 80 |

| Superoxide Radical Scavenging | 81 |

Data for the 6-fluoro analogue of 2-(4-aminophenyl)indole. nih.gov

Anti-tubercular Mechanistic In Vitro Studies

While direct mechanistic studies on this compound are not extensively detailed in the current body of scientific literature, the broader class of indole derivatives has been the subject of significant research in the quest for novel anti-tubercular agents. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net In vitro studies on various substituted indole compounds have revealed several mechanisms of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Research into the anti-tubercular properties of indole derivatives has explored how different substitutions on the indole ring affect efficacy and the specific cellular pathways they inhibit. These investigations are crucial for developing new drugs, especially in light of increasing resistance to existing treatments. nih.gov

Inhibition of Cell Wall Synthesis

A primary target for many anti-tubercular drugs is the unique and complex cell wall of Mtb. The enzyme Polyketide synthase 13 (Pks13) is essential for the final condensation step in the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. nih.gov A study focused on N-phenylindole derivatives identified these compounds as potential inhibitors of Pks13. By employing a structure-guided approach, researchers synthesized and evaluated a series of these derivatives for their activity against the Mtb H37Rv strain. nih.gov

Initial exploration of substitutions on the indole nitrogen, including hydrogen, methyl, isopropyl, and phenyl groups, showed that a bulkier aromatic substituent, such as a phenyl group, was favorable for anti-tubercular activity. nih.gov For instance, the introduction of a phenyl group at the N1 position resulted in a significant increase in potency. Further structure-activity relationship (SAR) studies led to the discovery of highly potent compounds against the Mtb H37Rv strain. nih.gov

Table 1: In Vitro Anti-tubercular Activity of Selected N-Substituted 2-Phenylindole (B188600) Derivatives against Mtb H37Rv

| Compound ID | N1-Substituent | MIC (µg/mL) |

|---|---|---|

| 14 | H | 16 |

| 15 | Methyl | >32 |

| 16 | Isopropyl | 32 |

| 18 | Phenyl | 2 |

| 45 | 4-Bromophenyl | 0.0625 |

| 58 | 4-(tert-Butyl)phenyl | 0.125 |

Data sourced from a study on N-phenylindole derivatives as Pks13 inhibitors. The assay used was a microplate alamar blue assay (MABA) against the Mtb H37Rv strain. nih.gov

Thermal stability analysis confirmed that the most potent compounds bind with high affinity to the thioesterase (TE) domain of Pks13. This inhibition of mycolic acid biosynthesis represents a key mechanistic pathway for the anti-tubercular action of this class of indole derivatives. nih.gov

Targeting Membrane Proteins and Other Pathways

Other indole-based compounds have been found to target different essential components of the mycobacterial cell. For example, various indole-2-carboxamide derivatives have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov MmpL3 is crucial for transporting mycolic acid precursors to the periplasmic space for cell wall construction, making it another attractive target for anti-tubercular drugs.

In one study, a benzyl moiety was appended to a 4,6-difluoroindoleamide scaffold. However, this particular benzylamide analogue did not show significant anti-TB activity, with a Minimum Inhibitory Concentration (MIC) greater than 112 µM. nih.gov This highlights the high degree of structural specificity required for potent anti-tubercular activity.

In a separate investigation, a series of 3-phenyl-1H-indoles were synthesized and evaluated for their ability to inhibit Mtb growth. Several of these compounds demonstrated significant activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mtb. researchgate.net Time-kill and pharmacodynamic model analyses revealed that the most promising of these 3-phenyl-1H-indole compounds exhibits bactericidal activity at concentrations close to its MIC, with a notable time-dependent killing effect. researchgate.net

Table 2: In Vitro Activity of a Selected 3-Phenyl-1H-indole Derivative

| Compound | Mtb Strain | MIC (µM) |

|---|---|---|

| 3r | H37Rv | 67.2 |

| 3r | MDR strain | 134.4 |

Data sourced from a study on the synthesis and antimycobacterial activity of 3-phenyl-1H-indoles. researchgate.net

While the precise molecular target of these 3-phenyl-1H-indoles was not fully elucidated in the study, their efficacy against MDR strains suggests a mechanism of action that is different from that of first-line anti-tubercular drugs. researchgate.net

The diverse mechanisms of action exhibited by various indole scaffolds underscore the potential of this chemical class in the development of new anti-tubercular therapies. Although specific mechanistic data for this compound is still emerging, the research on related N-benzyl and 2-phenylindole derivatives provides a valuable framework for understanding its potential anti-tubercular properties and guiding future investigations.

Future Directions and Emerging Research Avenues for 1 Benzyl 2 Phenyl 1h Indole

Development of Novel and Green Synthetic Methodologies

The chemical synthesis of 2-phenylindole (B188600) derivatives is evolving, with a significant push towards more environmentally friendly and efficient methods. acs.org Future research is focused on overcoming the limitations of traditional syntheses, such as the Fischer indole (B1671886) synthesis, by developing greener alternatives. acs.org Key areas of development include: